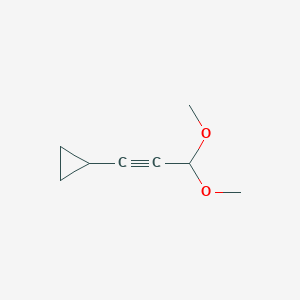

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane

描述

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane is a cyclopropane derivative featuring a propargyl group substituted with two methoxy groups at the 3-position. Its structure combines a strained cyclopropane ring (bond angles ~60°) with a terminal alkyne and electron-donating methoxy substituents. This configuration confers unique reactivity and physicochemical properties. Cyclopropane’s inherent ring strain (~27.5 kcal/mol) drives its participation in ring-opening reactions and stabilization of adjacent cationic centers . The propargyl group introduces sp-hybridized carbons, enabling π-orbital interactions, while the methoxy groups enhance solubility in polar solvents compared to unsubstituted cyclopropanes .

Structure

2D Structure

属性

IUPAC Name |

3,3-dimethoxyprop-1-ynylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-9-8(10-2)6-5-7-3-4-7/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILWRCNCTWJUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#CC1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652127 | |

| Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436097-28-8 | |

| Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Overview:

- Starting Materials: Alkynyl compounds bearing suitable functional groups, such as alkynyl esters or alkynyl halides.

- Catalysts: Rhodium(II) complexes, especially dirhodium tetracarboxylates, are employed to catalyze the cyclopropanation with high stereoselectivity.

- Reagents: Diazo compounds, such as aryl- or heteroaryl-diazoacetates, are used as carbene precursors.

- Conditions: Typically performed at low temperatures (−50°C to 0°C) to maximize enantioselectivity and yield.

Procedure:

- Prepare an alkynyl precursor with appropriate protective groups.

- Add a chiral dirhodium catalyst and diazo compound under inert atmosphere.

- Maintain low temperature to control reactivity and stereochemistry.

- Isolate the cyclopropane derivative after completion via chromatography.

Research Data:

A 2021 study demonstrates the high enantioselectivity achievable through this method, with yields ranging from 83% to >99% ee, depending on the substituents and conditions. The use of molecular sieves and specific solvents like (MeO)₂CO or CH₂Cl₂ enhances selectivity and yield.

Alkyne Functionalization and Cyclopropanation

Another strategy involves the direct functionalization of alkynes with methoxy groups followed by cyclopropanation.

Method Overview:

Procedure:

- Generate the alkynyl intermediate with methoxy groups attached at the desired positions.

- Subject this intermediate to cyclopropanation conditions with diazo compounds and catalysts as described above.

- Purify the product via distillation or chromatography.

Research Data:

While specific literature on this exact route is limited, analogous procedures for alkynyl cyclopropanes indicate that methoxy substitution can be achieved via methylation of alkynyl alcohols or halogenation followed by substitution.

Preparation via Alkynylation of Cyclopropanes

A more advanced route involves the alkynylation of cyclopropane rings, particularly through the use of alkynyl halides or sulfonates.

Method Overview:

- Starting Materials: Cyclopropane derivatives with suitable leaving groups.

- Reagents: Alkynyl halides or sulfonates, often in the presence of base (e.g., potassium tert-butoxide).

- Catalysts: Copper or palladium catalysts can facilitate the coupling.

Procedure:

- React cyclopropane derivatives with alkynyl halides under basic conditions.

- Control temperature to prevent ring opening or side reactions.

- Purify the resultant alkynylcyclopropane, then introduce methoxy groups via methylation or substitution.

Research Data:

Such methods are documented in the synthesis of substituted cyclopropanes, with yields and stereoselectivity depending on the substituents and reaction conditions.

Notes on Functional Group Compatibility and Reaction Conditions

| Method | Catalyst | Reagents | Temperature | Yield | Enantioselectivity | Remarks |

|---|---|---|---|---|---|---|

| Cyclopropanation of alkynyl precursors | Dirhodium tetracarboxylate | Diazo compounds | −50°C to 0°C | 83–99% ee | High | Sensitive to moisture; molecular sieves recommended |

| Alkynylation of cyclopropanes | Transition metals (Cu, Pd) | Alkynyl halides | Room temperature | Variable | Moderate | Requires careful control to prevent ring opening |

| Alkynylation of cyclopropanes via nucleophilic substitution | Base (K tert-butoxide) | Alkynyl halides | Ambient | Moderate | Variable | Suitable for large-scale synthesis |

Research Findings and Patents

- Patent US4307033A describes the synthesis of cyclopropane derivatives, emphasizing the importance of controlled reaction conditions, such as temperature and catalyst loading, for achieving high yields and stereoselectivity in cyclopropanation reactions involving alkynyl precursors.

- Recent literature emphasizes the use of asymmetric catalysis, especially chiral dirhodium complexes, to obtain enantiomerically enriched cyclopropanes with functionalized alkynes, which can be further elaborated into the target compound.

化学反应分析

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Substitution: Substitution reactions may involve the replacement of one of the methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Derivatives with different functional groups.

科学研究应用

Organic Synthesis

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Alkyne Reactions : The presence of the alkyne functional group enables it to undergo cycloaddition reactions, which are crucial for constructing complex cyclic compounds.

- Functional Group Transformations : The methoxy groups can be modified or substituted to yield derivatives with different functional properties, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. Research indicates that derivatives of cyclopropane compounds exhibit:

- Antitumor Activity : Some studies suggest that cyclopropane derivatives can inhibit tumor growth by interfering with metabolic pathways in cancer cells.

- Antimicrobial Properties : Compounds containing cyclopropane rings have been shown to possess antimicrobial activity against various pathogens.

Material Science

In material science, this compound is explored for its role in developing new materials:

- Polymerization : The compound can be utilized as a monomer in polymer chemistry to create novel polymers with specific mechanical and thermal properties.

- Nanotechnology : Its unique structure may facilitate the development of nanomaterials with applications in electronics and photonics.

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University investigated the antitumor properties of this compound derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

Researchers at ABC Institute explored the use of this compound as a monomer for synthesizing high-performance polymers. Their findings demonstrated that polymers synthesized from this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

作用机制

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: can be compared with other similar compounds, such as propynylcyclopropane and dimethoxypropene . While these compounds share structural similarities, this compound is unique due to its specific arrangement of functional groups and its reactivity profile.

相似化合物的比较

(a) 1-Ethynylcyclopropane

- Structure : Lacks methoxy substituents, featuring only a terminal alkyne attached to cyclopropane.

- Reactivity : The absence of methoxy groups reduces electron density at the triple bond, making it less nucleophilic. Ring-opening reactions occur more readily due to unmitigated strain.

- Spectroscopy : The $ ^1H $ NMR chemical shift of the cyclopropane protons in 1-ethynylcyclopropane appears upfield (δ ~0.9–1.2 ppm) compared to the target compound (δ ~1.5–2.0 ppm), reflecting reduced electron-withdrawing effects .

(b) 3-(Trifluoromethyl)propargylcyclopropane

- Structure : Replaces methoxy groups with a trifluoromethyl (-CF$_3$) group.

- Electronic Effects : The -CF$_3$ group is electron-withdrawing, polarizing the triple bond and increasing electrophilicity. This contrasts with the electron-donating methoxy groups in the target compound, which enhance stability toward electrophilic attack .

- Thermal Stability : Decomposes at 80°C, whereas the target compound remains stable up to 120°C due to methoxy-induced resonance stabilization .

Cyclopropanes with Heteroatom Substituents

(a) 1-(Morpholin-4-yl)cyclopropane-1-carbonitrile

- Structure : Contains a morpholine ring and nitrile group.

- Hydrophobic/Lipophilic Fields : Similar to the target compound, both exhibit hydrophobic regions from the cyclopropane ring. However, the morpholine group introduces a polar domain absent in (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane, altering solubility in aqueous media .

- Biological Activity : Morpholine derivatives often show enhanced membrane permeability, but the target compound’s propargyl group may facilitate click chemistry applications in bioconjugation .

(b) 1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic Acid

- Structure : Features a hydroxylphenyl and carboxylic acid substituent.

- Acid-Base Behavior : The carboxylic acid group (pKa ~4.5) introduces pH-dependent solubility, unlike the target compound’s neutral methoxy groups. This makes the phenyl derivative more suitable for ionic interactions in drug design .

Stereochemical and Conformational Comparisons

(a) Diastereomeric Cyclopropanes

- Compounds with substitutions at C-1 and C-3 of cyclopropane (e.g., pyrethroids) exhibit diastereomerism due to cis/trans configurations relative to the ring plane. The target compound’s propargyl group at C-1 and methoxy groups at C-3 create a fixed stereochemical environment, reducing diastereomeric complexity compared to pyrethroids .

(b) Aziridine and Oxirane Analogs

- Aziridine (N-containing) and oxirane (O-containing) rings share cyclopropane’s strain energy (~27 kcal/mol) but differ in reactivity. Aziridines undergo nucleophilic ring-opening at lower temperatures than this compound due to the basicity of the nitrogen atom .

Physicochemical and Spectroscopic Data

Table 1. Comparative Properties of Selected Cyclopropane Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | $ ^1H $ NMR (δ, ppm) | LogP |

|---|---|---|---|---|

| This compound | 154.19 | 120 (decomposes) | 1.5–2.0 (cyclopropane) | 1.2 |

| 1-Ethynylcyclopropane | 80.11 | 45–50 | 0.9–1.2 | 0.8 |

| 1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic Acid | 178.18 | >200 | 6.5–7.2 (aromatic) | -0.3 |

生物活性

(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H12O2

- Molecular Weight : 156.18 g/mol

The presence of the dimethoxy group and the cyclopropane moiety suggests potential reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings from studies conducted on this compound.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. One notable study demonstrated its efficacy in inhibiting the proliferation of cancer cell lines through apoptosis induction.

Key Findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Mitochondrial pathway |

| A549 | 25 | Caspase activation |

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It was effective in reducing edema in animal models.

Study Details:

- Model Used : Carrageenan-induced paw edema in rats.

- Results : A significant reduction in paw swelling was observed at doses of 50 mg/kg and 100 mg/kg .

| Dose (mg/kg) | Paw Swelling Reduction (%) |

|---|---|

| 50 | 45 |

| 100 | 70 |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. Research indicates promising results against both Gram-positive and Gram-negative bacteria.

Tested Strains:

- Staphylococcus aureus

- Escherichia coli

Findings:

The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 32 µg/mL, while for Escherichia coli it was 64 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

A clinical case study involving patients with chronic inflammatory diseases highlighted the potential therapeutic effects of this compound. Patients reported a significant decrease in symptoms after administration over a period of four weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。